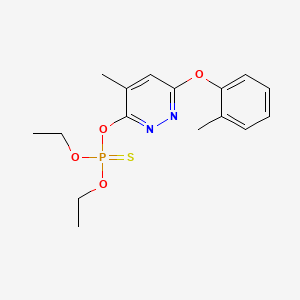
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a pyridazinyl moiety substituted with methyl and methylphenoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester typically involves multiple steps. The process begins with the preparation of the pyridazinyl moiety, followed by the introduction of the phosphorothioate group and diethyl ester groups. Common reagents used in the synthesis include phosphorus trichloride, diethyl phosphite, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and yield while minimizing the risk of exposure to hazardous chemicals. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions include phosphorothioate oxides, phosphine derivatives, and substituted esters. These products retain the core structure of the original compound while exhibiting different chemical properties.
科学的研究の応用
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
作用機序
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of pest populations in agricultural settings. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase and other critical enzymes.
類似化合物との比較
Similar Compounds
Parathion: Another organophosphorus compound with similar pesticidal properties.
Malathion: Known for its use in agriculture and public health for pest control.
Chlorpyrifos: Widely used as an insecticide with a similar mechanism of action.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester is unique due to its specific structural features, such as the pyridazinyl moiety and the combination of methyl and methylphenoxy groups. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other organophosphorus compounds.
特性
CAS番号 |
53605-22-4 |
|---|---|
分子式 |
C16H21N2O4PS |
分子量 |
368.4 g/mol |
IUPAC名 |
diethoxy-[4-methyl-6-(2-methylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H21N2O4PS/c1-5-19-23(24,20-6-2)22-16-13(4)11-15(17-18-16)21-14-10-8-7-9-12(14)3/h7-11H,5-6H2,1-4H3 |
InChIキー |
PHPWLJQJRTZBKQ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1C)OC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



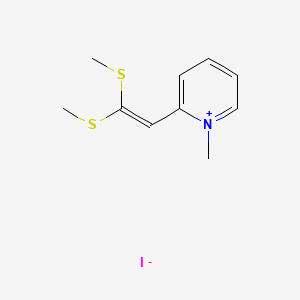
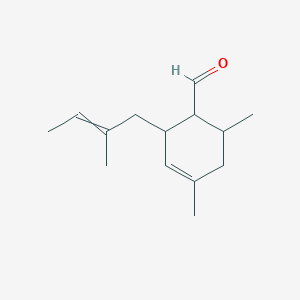
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

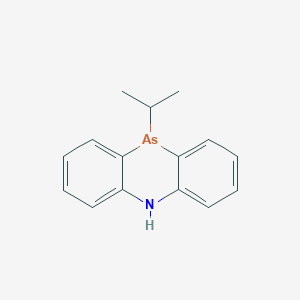

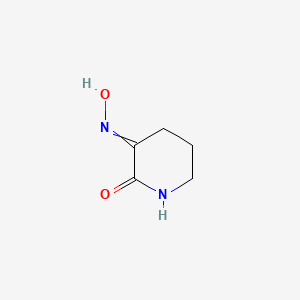
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

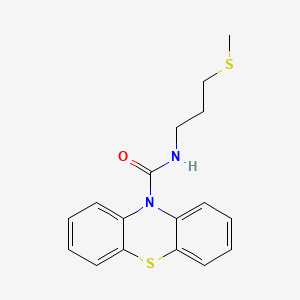

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
